molecular formula C10H19NO3 B13911864 tert-Butyl (2-oxoethyl)(propyl)carbamate

tert-Butyl (2-oxoethyl)(propyl)carbamate

Cat. No.: B13911864
M. Wt: 201.26 g/mol
InChI Key: VTAQDNKNRWYDFR-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxoethyl)(propyl)carbamate is a chemical building block of interest in advanced organic and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protecting group on a secondary amine, which is also substituted with a propyl chain and a reactive 2-oxoethyl (aldehyde) group. The Boc group is a cornerstone in synthetic chemistry, particularly in peptide synthesis, as it effectively shields the amine functionality from unwanted reactions during multi-step sequences. A key advantage of the Boc group is its ability to be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other sensitive parts of the molecule . The presence of both a protected amine and an aldehyde handle makes this a multifunctional intermediate. The aldehyde group can undergo various transformations, including nucleophilic addition and reductive amination, to create more complex structures. While the specific applications of this exact N-alkylated derivative are less documented, its structural analogs are widely employed as crucial intermediates in drug discovery and development for constructing complex molecular scaffolds . This compound is expected to facilitate the synthesis of novel chemical entities, making it a valuable tool for researchers working in pharmaceutical R&D and advanced material science. This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-(2-oxoethyl)-N-propylcarbamate

InChI

InChI=1S/C10H19NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h8H,5-7H2,1-4H3

InChI Key

VTAQDNKNRWYDFR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction of Amines with Carbamoyl Chlorides or Carbonates

Another practical method involves the condensation of amines with carbamoyl derivatives under mild conditions:

  • The amine substrate (e.g., propylamine or benzylamine derivatives) is reacted with tert-butyl carbamate precursors such as isobutyl chlorocarbonate in the presence of a base like N-methylmorpholine
  • The reaction is typically conducted in anhydrous ethyl acetate at low temperatures (0–5 °C) to control reactivity and yield
  • After completion, the reaction mixture is worked up by aqueous extraction, acid/base washes, and crystallization to isolate the carbamate product with high purity and yield (often >90%)

This approach is well-documented in patent literature for the preparation of t-butyl carbamate derivatives used as intermediates in drug synthesis, including lacosamide analogs.

Alkylation and Functional Group Transformations

The introduction of the propyl group and the 2-oxoethyl moiety can be achieved through:

  • Phase-transfer catalysis (PTC) alkylation reactions using tetrabutylammonium bromide as catalyst and methyl sulfate as alkylating agent
  • Controlled addition of alkylating agents to carbamate intermediates in solvents such as ethyl acetate, followed by aqueous workup and crystallization
  • Use of dibutylboron triflate and triethylamine to form enolates that react with tert-butyl methyl(2-oxoethyl)carbamate, enabling stereoselective transformations

Reaction Conditions and Yields

Step/Reaction Type Reagents and Conditions Yield (%) Notes
Carbamate formation via isobutyl chlorocarbonate N-Boc-D-Serine + isobutyl chlorocarbonate, N-methylmorpholine, anhydrous ethyl acetate, 0–5 °C, 2 h 93.1 High yield, mild conditions, suitable for scale-up
Phase-transfer catalysis alkylation Carbamate intermediate + methyl sulfate, tetrabutylammonium bromide, KOH (50%), ethyl acetate, 0–5 °C 92.4 Efficient alkylation with good selectivity and yield
Enolate formation and reaction Dibutylboron triflate, triethylamine, CH2Cl2/toluene, −10 to −5 °C, then addition of tert-butyl methyl(2-oxoethyl)carbamate 82 Enables stereoselective synthesis of β-hydroxy γ-amino acid derivatives

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages/Notes
Carbamate formation via mixed anhydride Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate, low temperature High yield, scalable, mild conditions Requires careful temperature control
PTC alkylation Tetrabutylammonium bromide, methyl sulfate, KOH, ethyl acetate High selectivity, efficient alkylation Sensitive to moisture, requires catalyst
Enolate-mediated stereoselective synthesis Dibutylboron triflate, triethylamine, low temperature solvents Enables stereocontrol, good yields Requires low temperature and inert atmosphere

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxoethyl)(propyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

tert-Butyl (2-oxoethyl)(propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxoethyl)(propyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved often include the formation of stable carbamate adducts that can alter the function of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl (2-oxoethyl)(propyl)carbamate can be categorized based on substituent variations, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Physical State Synthesis Method Key Applications/Notes References
This compound C₁₁H₂₁NO₃ Propyl, 2-oxoethyl Not reported Likely via oxidation of hydroxy precursor Amine protection in peptide synthesis
tert-Butyl (2-oxopropyl)carbamate C₈H₁₅NO₃ 2-oxopropyl Not reported Reductive amination of amino alcohols Intermediate in block synthesis
tert-Butyl allyl(2-oxoethyl)carbamate C₁₁H₁₉NO₃ Allyl, 2-oxoethyl Solid (95% purity) Not specified Functionalized building block
tert-Butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate C₁₄H₁₉NO₅S Phenylsulfonyl, 2-oxopropyl White solid PCC oxidation of hydroxy precursor Asymmetric catalysis directing group
tert-Butyl (3-mercaptopropyl)carbamate C₉H₁₉NO₂S 3-mercaptopropyl Not reported Thiol-ene chemistry Thiol-containing intermediates

Key Differences and Research Findings

Reactivity and Stability: The phenylsulfonyl-substituted analog (C₁₄H₁₉NO₅S) exhibits enhanced stability due to the electron-withdrawing sulfonyl group, making it suitable for directing groups in catalysis . In contrast, the allyl-substituted analog (C₁₁H₁₉NO₃) is more reactive in click chemistry applications due to its unsaturated bond . The mercaptopropyl analog (C₉H₁₉NO₂S) introduces a thiol functional group, enabling disulfide bond formation or metal coordination, which is absent in the parent compound .

Synthetic Utility :

  • tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9) is synthesized via reductive amination, a method scalable for producing nitrogen-protected intermediates . The parent compound may follow similar pathways but with propyl-specific optimization.
  • The phenylsulfonyl derivative requires PCC oxidation for ketone formation, a step unnecessary in analogs lacking hydroxyl groups .

Physical Properties :

  • The phenylsulfonyl analog has a high melting point (156–157°C) due to crystallinity imparted by the sulfonyl group, whereas allyl- and mercapto-substituted analogs are typically oils or low-melting solids .

Boc-protected thiols (e.g., C₉H₁₉NO₂S) are critical in bioconjugation, contrasting with the parent compound’s primary use in amine protection .

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